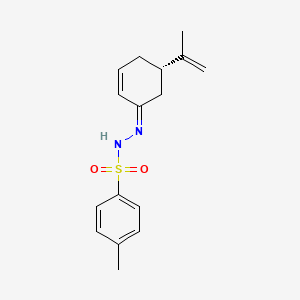
4-Ethyl-5-fluoropyrimidine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-fluoropyrimidine-d3 is a deuterated analog of 4-Ethyl-5-fluoropyrimidine, which is an impurity of Voriconazole . The compound has a molecular formula of C6H4D3FN2 and a molecular weight of 129.15. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-Ethyl-5-fluoropyrimidine-d3 involves the incorporation of deuterium atoms into the 4-Ethyl-5-fluoropyrimidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Ethyl-5-fluoropyrimidine-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation can be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved using reducing agents like lithium aluminum hydride.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles to form new compounds.
Applications De Recherche Scientifique
4-Ethyl-5-fluoropyrimidine-d3 has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-fluoropyrimidine-d3 involves its incorporation into nucleic acids, where it disrupts the normal function of DNA and RNA. This disruption can lead to the inhibition of key enzymes involved in nucleic acid synthesis, such as thymidylate synthase and DNA topoisomerase 1 . The compound’s high electronegativity and strong C-F bond contribute to its biological activity by affecting the structure and dynamics of nucleic acids .
Comparaison Avec Des Composés Similaires
4-Ethyl-5-fluoropyrimidine-d3 is similar to other fluorinated pyrimidines, such as 5-Fluorouracil and Capecitabine. its deuterated nature makes it unique, as the incorporation of deuterium atoms can affect its metabolic stability and pharmacokinetics. Similar compounds include:
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.
Capecitabine: An oral prodrug of 5-Fluorouracil used in cancer treatment.
Fluoropyrimidine: A class of compounds that includes various fluorinated derivatives of pyrimidine.
Propriétés
Formule moléculaire |
C6H7FN2 |
|---|---|
Poids moléculaire |
129.15 g/mol |
Nom IUPAC |
5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine |
InChI |
InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3 |
Clé InChI |
AYZDRTRWCASUFO-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC1=NC=NC=C1F |
SMILES canonique |
CCC1=NC=NC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






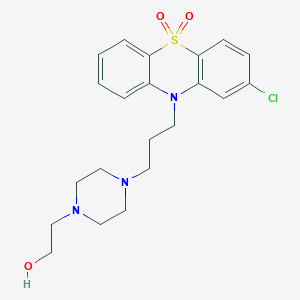
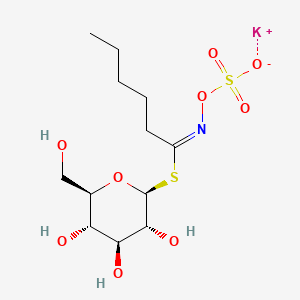


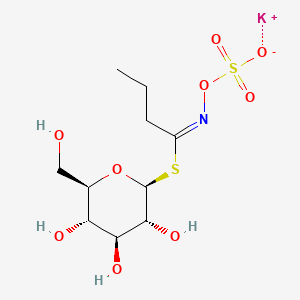
![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)
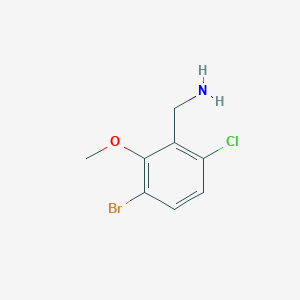

![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
